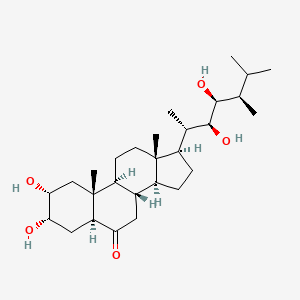
Epicastasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, germination, photomorphogenesis, immunity, and reproductive organ development . Tris-epicastasterone, like other brassinosteroids, is found at low levels in practically all plant organs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .
Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .
Chemical Reactions Analysis
Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
Tris-epicastasterone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development processes, as well as the plant’s response to various stresses . In medicine, brassinosteroids, including tris-epicastasterone, have shown potential in anticancer, antiangiogenic, antiviral, and antibacterial applications . They have been found to inhibit the replication of viruses and induce cytotoxic effects in various cancer cells without affecting normal cells .
Mechanism of Action
The mechanism of action of tris-epicastasterone involves its interaction with specific molecular targets and pathways. In plants, brassinosteroids bind to receptor kinases such as brassinosteroid-insensitive 1 (BRI1), initiating a signaling cascade that regulates gene expression and physiological responses . This signaling pathway is crucial for the compound’s effects on cell elongation, division, and stress responses .
Comparison with Similar Compounds
Tris-epicastasterone is similar to other brassinosteroids such as epicastasterone, 24-epibrassinolide, and 6-deoxo-24-epicastasterone . These compounds share a common polyhydroxylated sterol structure but differ in the orientation and type of functional groups. The uniqueness of tris-epicastasterone lies in its specific hydroxylation pattern, which influences its biological activity and applications .
List of Similar Compounds:- This compound
- 24-Epibrassinolide
- 6-Deoxo-24-epicastasterone
Properties
Molecular Formula |
C28H48O5 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI Key |
VYUIKSFYFRVQLF-RYTXDZBGSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















